Lipophilicity Comparison Across Lactam Analogs
The calculated logP (cLogP) for 1-(4-aminobenzyl)azepan-2-one is 2.17, as reported by commercial vendor specifications . In contrast, the piperidin-2-one analog 1-(4-aminobenzyl)piperidin-2-one (CAS 21172-66-7) exhibits a higher cLogP of 2.43, and the azocan-2-one derivative azocan-2-one (CAS 673-66-5) has a predicted logP of 2.64 [1]. This 0.26-0.47 unit decrease in logP for the azepan-2-one scaffold translates to approximately 1.8-3.0-fold lower lipophilicity, which may confer improved aqueous solubility and reduced non-specific protein binding in biological assays.
| Evidence Dimension | Calculated logP (cLogP) |
|---|---|
| Target Compound Data | 2.17 |
| Comparator Or Baseline | 1-(4-Aminobenzyl)piperidin-2-one: 2.43; Azocan-2-one: 2.64 (predicted) |
| Quantified Difference | ΔlogP = -0.26 to -0.47 (approximately 1.8-3.0x lower lipophilicity) |
| Conditions | In silico cLogP calculation using standard QSPR methods |
Why This Matters
Lower lipophilicity correlates with improved aqueous solubility and reduced non-specific binding, which are critical factors in selecting compounds for in vitro screening and in vivo ADME optimization.
- [1] Sildrug. (n.d.). Calculated logP for piperidin-2-one analog (clogP 2.43). View Source
